molecular formula C19H13ClN2O2S B2699146 2-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione CAS No. 250258-59-4

2-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione

Cat. No. B2699146
CAS RN: 250258-59-4
M. Wt: 368.84
InChI Key: SHNQBPVBGJCXEW-UHFFFAOYSA-N
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Description

2-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione, also known as 2-Chloro-3-thiazolethyl-1H-isoindole-1,3(2H)-dione, is a heterocyclic compound with a wide range of potential applications. It belongs to the family of isoindole-1,3-diones, which are a class of compounds that are known for their unique properties and potential for use in various fields. The compound is synthesized through a multi-step process involving the reaction of 3-chlorophenyl-1,3-thiazole, ethyl isocyanate, and sodium hydroxide.

Scientific Research Applications

Synthesis and Antimicrobial Applications

Some novel azaimidoxy compounds, including structures related to "2-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione," have been synthesized to evaluate their potential as chemotherapeutic agents due to their antimicrobial activities. The synthesis involves diazotization reactions followed by coupling with 2-hydroxy-1H-isoindole-1,3(2H)-dione of corresponding aromatic primary amine derivatives at a suitable pH, establishing their structures through IR, 1H NMR, and mass studies (Jain, Nagda, & Talesara, 2006).

Organic Photovoltaics and Polymer Synthesis

Research into the synthesis of new polymers based on isoindigo structures, which are chemically related to the compound , shows promise in organic photovoltaic applications. These studies focus on developing low bandgap donor-acceptor polymers incorporating isoindigo as an electron-deficient acceptor, highlighting their high stability, good solubility in chlorinated solvents, and potential efficiency in photovoltaic devices (Elsawy et al., 2014).

Cancer Research

Compounds derived from similar structural frameworks have been examined for their apoptotic and antiproliferative activities against various cancer cell lines, exploring their potential as cancer therapy agents. The studies delve into the effects of modifying certain groups within these molecules on apoptosis, proliferation, and protein-tyrosine phosphatase activity, significantly contributing to the understanding of their mechanisms and potential therapeutic uses (Dawson et al., 2007).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound may interact with various biological targets, potentially contributing to its biological activity.

Mode of Action

It is known that indole derivatives can possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may interact with and affect multiple biochemical pathways.

Result of Action

Given the range of biological activities associated with indole derivatives , it is likely that this compound may have diverse effects at the molecular and cellular level.

properties

IUPAC Name

2-[2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O2S/c20-13-5-3-4-12(10-13)17-21-14(11-25-17)8-9-22-18(23)15-6-1-2-7-16(15)19(22)24/h1-7,10-11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNQBPVBGJCXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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